molecular formula C11H10N2O B1493678 6-(o-Tolyl)pyrimidin-4-ol CAS No. 1697389-44-8

6-(o-Tolyl)pyrimidin-4-ol

Cat. No.: B1493678
CAS No.: 1697389-44-8
M. Wt: 186.21 g/mol
InChI Key: LSNYIGBBTXRQPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(o-Tolyl)pyrimidin-4-ol is a pyrimidine-based compound offered for research and development purposes. The pyrimidine scaffold is a privileged structure in medicinal chemistry and drug discovery, renowned for its prevalence in biologically active molecules . This core heterocycle is intrinsically π-deficient, which influences its reactivity and makes it a versatile building block for the synthesis of more complex molecules . Like other aniline-substituted pyrimidine derivatives studied in scientific literature, this compound may be of interest in the development of new therapeutic agents . Pyrimidine derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties . Researchers are exploring such compounds as potential adjuvants to enhance the efficacy of existing treatments, a strategy observed in other natural products like Germacrene D . The specific research value of this compound lies in its potential as a key intermediate for further chemical functionalization. The electron-deficient nature of the pyrimidine ring, particularly at the 2, 4, and 6 positions, allows for various electrophilic substitution reactions, enabling researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1697389-44-8

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

4-(2-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-4-2-3-5-9(8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)

InChI Key

LSNYIGBBTXRQPR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=CC(=O)NC=N2

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Modifications

The table below summarizes key analogs of 6-(o-Tolyl)pyrimidin-4-ol, highlighting substituent variations, molecular weights, and functional properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl boronic acid o-Tolyl, trifluoromethyl, boronic acid 282.03 Suzuki coupling precursor; steric bulk
6-Amino-2-methoxypyrimidin-4-ol Amino, methoxy 141.13 Potential hydrogen-bonding motifs; drug intermediates
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol Methylthio, trifluoromethyl 240.23 Catalyst in organic synthesis; drug metabolism studies
6-(4-Methoxyphenyl)pyrimidin-4-ol 4-Methoxyphenyl 202.21 High purity (95%); lab-scale synthesis
6-Methyl-2-(methylthio)pyrimidin-4-ol Methyl, methylthio 156.21 Melting point 224–226°C; solid-state applications
6-(tert-Butyl)pyrimidin-4-ol tert-Butyl 152.20 Steric hindrance; pharmaceutical intermediates
4-Methyl-6-(methylthio)pyrimidin-2-ol Methyl, methylthio 170.23 Broad bioactivity; antimicrobial studies

Electronic and Photophysical Properties

  • MLCT Band Shifts : In platinum complexes, the o-tolyl group in this compound derivatives raises the π*-LUMO energy, leading to blue-shifted MLCT absorption (362–393 nm) and emission (641 nm at RT) compared to terpyridine-based analogs. This property is critical for designing luminescent materials .
  • Trifluoromethyl Effects : The electron-withdrawing trifluoromethyl group in 2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol enhances electrophilicity, making it effective in catalytic reactions and drug delivery studies .

Steric and Solubility Considerations

  • Methoxy vs. Methylthio : Methoxy substituents (e.g., 6-(4-Methoxyphenyl)pyrimidin-4-ol) improve solubility in polar solvents, whereas methylthio groups (e.g., 6-Methyl-2-(methylthio)pyrimidin-4-ol) enhance lipophilicity, favoring membrane permeability in drug design .

Preparation Methods

General Synthetic Strategies for 6-(o-Tolyl)pyrimidin-4-ol

The synthesis of this compound involves constructing the pyrimidine core followed by selective substitution at the 6-position with an o-tolyl group and hydroxylation at the 4-position. Two main approaches are commonly reported:

Preparation via Cyclization of Divinyl Ketones with Thiourea (Aza-Michael Addition Route)

A highly efficient method reported for related 6-arylpyrimidin-4-ol derivatives involves the reaction of divinyl ketones with thiourea under basic conditions, proceeding through aza-Michael addition, intramolecular cyclization, and dehydration steps.

Reaction Conditions:

Parameter Details
Reactants Divinyl ketone (1 mmol), thiourea (1.5 mmol), KOH (2 mmol)
Solvent Ethanol (5 mL)
Temperature 80 °C
Reaction Time 8 hours
Work-up Extraction with ethyl acetate, washing with brine, drying, and column chromatography
Purification Column chromatography (petroleum ether/ethyl acetate 10:1)

Mechanism Summary:

  • Initial aza-Michael addition of thiourea to the divinyl ketone forms an intermediate.
  • Intramolecular cyclization follows, leading to dehydration.
  • The final product is a 6-arylpyrimidin-4-ol derivative, where the aryl group corresponds to the substituent on the divinyl ketone.

This method is adaptable for various aryl substituents, including o-tolyl, by using the corresponding o-tolyl-substituted divinyl ketone.

Synthesis from 2-Amino-6-methylpyrimidin-4-ol Derivatives via Sulfonation and Functional Group Transformations

Another approach involves starting from 2-amino-6-methylpyrimidin-4-ol and performing electrophilic aromatic substitution or sulfonation to introduce desired substituents, followed by further transformations.

Example Procedure:

  • 2-Amino-6-methylpyrimidin-4-ol is reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of potassium carbonate in acetone.
  • The reaction is stirred at ambient temperature and then refluxed for several hours.
  • The crude product is isolated by filtration, purified by column chromatography, and recrystallized.

This method is useful for preparing sulfonate derivatives of pyrimidin-4-ol, which can be further modified to obtain this compound analogs.

Cyclization of Chalcones with Guanidine Derivatives

In some protocols, chalcones bearing the appropriate aryl groups are reacted with guanidine nitrate in the presence of lithium hydroxide in refluxing ethanol. This leads to the formation of 4-substituted-6-aryl-pyrimidin-2-amines, which can be further oxidized or hydroxylated to yield pyrimidin-4-ol derivatives.

Key Reaction Parameters:

Parameter Details
Reactants Chalcone (1 equiv), guanidine nitrate (1 equiv), lithium hydroxide (5 equiv)
Solvent Ethanol (50 mL)
Temperature Reflux
Reaction Time 4 hours after addition of lithium hydroxide
Work-up Pouring into ice water, filtration, column chromatography
Purification Silica gel chromatography with ethyl acetate/petroleum ether (2:8)

This method allows for the introduction of various aryl groups at the 6-position, including o-tolyl, by selecting the appropriate chalcone precursor.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield & Purification Notes
Aza-Michael addition of divinyl ketones with thiourea Divinyl ketone (o-tolyl substituted), thiourea, KOH Ethanol, 80 °C, 8 h Column chromatography, petroleum ether/ethyl acetate Efficient, tandem reaction mechanism
Sulfonation of 2-amino-6-methylpyrimidin-4-ol 2-Amino-6-methylpyrimidin-4-ol, p-toluenesulfonyl chloride, K2CO3 Acetone, reflux 4 h Filtration, recrystallization from ethanol Useful for sulfonate derivatives
Cyclization of chalcones with guanidine nitrate Chalcone (o-tolyl substituted), guanidine nitrate, LiOH Ethanol reflux, 4 h Column chromatography, silica gel Leads to 6-aryl-pyrimidin-2-amines, precursor to pyrimidin-4-ol

Research Findings and Notes

  • The aza-Michael addition/nucleophilic addition/aromatization tandem process is particularly notable for its efficiency and mild conditions, allowing for good yields of 6-arylpyrimidin-4-ol derivatives with various aryl groups including o-tolyl.
  • The sulfonation method on 2-amino-6-methylpyrimidin-4-ol provides a versatile pathway to functionalized pyrimidinols but requires careful control of reaction conditions to avoid side reactions.
  • Cyclization of chalcones with guanidine derivatives is a classical approach, often leading to 6-aryl-pyrimidin-2-amines that can be converted to pyrimidin-4-ols, suitable for introducing complex aryl substituents such as o-tolyl.
  • Structural characterization by single-crystal X-ray diffraction and spectroscopic methods (IR, NMR) confirms the integrity and substitution pattern of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and characterization methods for 6-(o-Tolyl)pyrimidin-4-ol derivatives?

  • Answer: Synthesis typically involves coupling reactions between substituted pyrimidine precursors and o-tolyl groups. For example, X-ray crystallography confirms structural features like the 51.7° dihedral angle between the o-tolyl group and the pyrimidine ring . Characterization methods include NMR for substituent analysis, UV-Vis spectroscopy for π-π* transitions (200–350 nm), and emission spectroscopy to assess photophysical behavior . Safety protocols, such as avoiding inhalation and using PPE, are critical when handling intermediates like 4-chloro-6-(o-tolyl)pyrimidine .

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound complexes?

  • Answer: Single-crystal X-ray diffraction reveals conformational details, such as the trans-trans arrangement of bipyridyl ligands and steric effects of substituents. For instance, the o-tolyl group’s twist angle (51.7°) impacts electronic interactions in platinum complexes . Researchers should optimize crystallization conditions (e.g., solvent polarity) to obtain high-quality crystals.

Q. What spectroscopic techniques are essential for analyzing substituent effects on this compound derivatives?

  • Answer: UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., 362 and 393 nm in acetonitrile) and π-π* transitions . Emission spectroscopy at varying temperatures (e.g., 77 K vs. room temperature) detects aggregation-induced shifts, such as red-shifted MMLCT emission in solid-state samples . High-resolution mass spectrometry validates molecular weights of intermediates like 6-(chloromethyl)pyrimidin-4-ol .

Advanced Research Questions

Q. How do substituents influence the photophysical properties of this compound metal complexes?

  • Answer: Substituents alter π*-LUMO energy levels, shifting MLCT absorption and emission. For example, replacing terpyridine with isoquinolyl ligands blue-shifts MLCT bands due to higher LUMO energy . Computational modeling (e.g., DFT) predicts these effects by comparing frontier molecular orbitals with experimental spectra.

Q. What methodologies detect and mitigate aggregation in photoluminescence studies of this compound complexes?

  • Answer: Concentration-dependent emission spectra in glass matrices (e.g., DMF/methanol/ethanol) reveal aggregation at 5–10 µM, likely forming dimers . To minimize aggregation, use dilute solutions (<1 µM), low-polarity solvents, or sterically bulky substituents.

Q. How can researchers resolve contradictions in photophysical data across studies of this compound derivatives?

  • Answer: Discrepancies in MLCT energies or emission lifetimes may arise from ligand geometry or solvent effects. For example, comparing [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ with its terpyridine analog requires normalizing solvent polarity and excitation wavelengths . Cross-validate data using multiple techniques (e.g., cyclic voltammetry for HOMO-LUMO gaps).

Q. What strategies are used to model substituent effects on electronic properties computationally?

  • Answer: Density Functional Theory (DFT) calculates electronic transitions and compares them with UV-Vis/emission data. For instance, the higher π*-LUMO energy in isoquinolyl vs. terpyridine ligands explains blue-shifted MLCT bands . Software like Gaussian or ORCA can simulate spectra and guide synthetic design.

Q. How do researchers evaluate the biological activity of this compound derivatives in vitro?

  • Answer: Use Minimum Inhibitory Concentration (MIC) assays for antimicrobial activity, with positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., MTT on mammalian cells). Ensure derivatives are purified (>95% by HPLC) to avoid interference from byproducts .

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